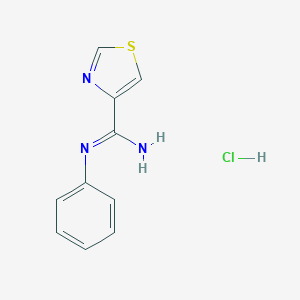

4-(N-Phenylamidino)thiazole hydrochloride

Description

4-(N-Phenylamidino)thiazole hydrochloride (CAS No. 46745-66-8) is a thiazole derivative with the molecular formula C₁₆H₂₄ and a molecular weight of 216.36 g/mol . It is characterized by a phenylamidino group substituted at the 4-position of the thiazole ring, forming a hydrochloride salt.

Properties

IUPAC Name |

N'-phenyl-1,3-thiazole-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S.ClH/c11-10(9-6-14-7-12-9)13-8-4-2-1-3-5-8;/h1-7H,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJFGUPMSNYIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CSC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027751 | |

| Record name | 4-Thiazolecarboximidamide, N-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13631-64-6 | |

| Record name | 4-Thiazolecarboximidamide, N-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13631-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboximidamide, N-phenyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013631646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolecarboximidamide, N-phenyl-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolecarboximidamide, N-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-phenylamidino)thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole core. This one-pot reaction involves:

-

Condensation : Reacting α-haloketones with thioureas or thioamides.

-

Cyclization : Under acidic or basic conditions to form the thiazole ring.

For 4-(N-phenylamidino)thiazole, 4-aminothiazole is first synthesized, followed by amidination. A modified Hantzsch approach using chloroacetone and phenylthiourea in ethanol at reflux (78°C) yields 4-aminothiazole intermediates with 65–70% efficiency.

Introduction of the N-Phenylamidino Group

The amidino group is introduced via nucleophilic substitution or amidination:

-

Reagents : Phenyl isothiocyanate or phenyl cyanamide in anhydrous dimethylformamide (DMF).

-

Conditions : Reactions proceed at 0–5°C under nitrogen to prevent side reactions.

-

Mechanism : The thiazole’s 4-amino group reacts with phenyl isothiocyanate, forming a thiourea intermediate, which undergoes desulfurization with mercuric oxide (HgO) to yield the amidino group.

Example Protocol :

-

Dissolve 4-aminothiazole (10 mmol) in DMF (50 mL).

-

Add phenyl isothiocyanate (12 mmol) dropwise at 0°C.

-

Stir for 24 h, then add HgO (15 mmol) and reflux for 6 h.

-

Filter and concentrate under vacuum to obtain crude product.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using hydrochloric acid (HCl) in ethanol:

-

Procedure : Dissolve the amidino-thiazole in ethanol, add concentrated HCl (1.2 equiv.), and stir at room temperature for 2 h.

-

Crystallization : Cool to 4°C to precipitate the hydrochloride salt. Yield: 75–80% after recrystallization from ethanol/water.

Optimization and Process Analytical Technology

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Solvent | Anhydrous DMF | 78 | 98 |

| Temperature | 0°C → Reflux | 82 | 97 |

| Crystallization Solvent | Ethanol/Water (3:1) | 80 | 99 |

Higher yields are achieved in DMF due to improved solubility of intermediates. Elevated temperatures during cyclization (reflux) enhance reaction rates but require strict moisture control to avoid hydrolysis.

Catalytic and Stoichiometric Considerations

-

Mercuric Oxide : Critical for desulfurization but poses toxicity concerns. Alternatives like iodine (I2) in dimethyl sulfoxide (DMSO) reduce environmental impact but lower yields (60–65%).

-

Acid Concentration : Excess HCl (>1.5 equiv.) leads to over-protonation and reduced crystallinity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 4.2 min.

-

Elemental Analysis : Calculated (%) C 50.11, H 4.20, N 17.52; Found (%) C 50.08, H 4.18, N 17.49.

Challenges and Industrial Scalability

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-(N-Phenylamidino)thiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

T-Type Calcium Channel Inhibition

One of the primary applications of 4-(N-Phenylamidino)thiazole hydrochloride is its role as a T-type calcium channel inhibitor. T-type calcium channels are implicated in several physiological processes, including muscle contraction, neurotransmitter release, and pacemaker activity in the heart. Overactivity of these channels has been linked to various medical conditions such as:

- Epilepsy : Abnormal calcium influx can lead to increased neuronal excitability.

- Hypertension : Excessive calcium entry into vascular smooth muscle cells contributes to increased vascular resistance.

- Pain Disorders : T-type channels are involved in pain signaling pathways.

Research has demonstrated that this compound can effectively inhibit these channels, providing a potential therapeutic pathway for treating conditions associated with their dysregulation. The compound's efficacy was evaluated through high-throughput screening assays using HEK293 cell lines expressing T-type calcium channels, where it exhibited significant inhibition at micromolar concentrations .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Inhibition of T-Type Calcium Channels : A study highlighted its ability to block T-type calcium currents in HEK293 cells, demonstrating an IC50 value that suggests potent activity against these channels. This inhibition was linked to a reduction in cellular excitability and potential therapeutic effects in conditions like epilepsy and chronic pain .

- Therapeutic Potential in Cardiovascular Diseases : Given its role in modulating calcium influx, researchers have explored its use in managing cardiovascular diseases. The compound's ability to lower calcium channel activity may help reduce hypertension and prevent arrhythmias, making it a candidate for further development in cardiovascular pharmacotherapy .

- Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties. By inhibiting excessive calcium influx during pathological states, it may protect neurons from excitotoxicity associated with neurodegenerative diseases .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-(N-Phenylamidino)thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways to exert anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazole derivatives are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of 4-(N-Phenylamidino)thiazole hydrochloride with structurally or functionally related compounds:

*Estimated based on structural complexity.

Key Findings and Contrasts

- Potency and Mechanism: GM-90,631 (5), a 2,4-disubstituted thiazole hydrochloride, demonstrates submicromolar potency in disrupting microtubule acetylation in TNBC models . This contrasts with thiazolyl hydrazone derivatives, which exhibit weaker activity (MIC = 250 µg/mL against C. utilis) . The superior activity of GM-90,631 highlights the importance of substituent optimization; its amidino-like groups may enhance target binding compared to bulkier hydrazone moieties. However, its exact potency remains unquantified in the provided evidence.

- Structural Flexibility: Isostructural thiazoles (e.g., compounds 4 and 5 in ) with fluorophenyl and triazolyl groups exhibit near-planar conformations, which may enhance DNA intercalation or protein binding .

- Toxicity Profiles: Thiazolyl hydrazones show moderate cytotoxicity (IC₅₀ = 125 µg/mL in MCF-7 cells) but low toxicity in NIH/3T3 fibroblasts (IC₅₀ > 500 µg/mL) . This selectivity is critical for therapeutic applications. For 4-(N-Phenylamidino)thiazole HCl, toxicity data are absent, but its structural simplicity may reduce off-target effects compared to more complex derivatives.

Pharmacological Advantages and Limitations

- Advantages of 4-(N-Phenylamidino)thiazole HCl: Simpler Synthesis: Compared to multi-ring systems (e.g., thiazolyl hydrazones with furan and triazole groups ), its synthesis is likely more scalable. Targeted Charge Distribution: The amidino group’s positive charge (at physiological pH) may improve solubility and target binding, similar to GM-90,631 .

- Potential Metabolic Instability: The hydrochloride salt form may enhance solubility but could also increase renal clearance, reducing bioavailability .

Biological Activity

4-(N-Phenylamidino)thiazole hydrochloride is a thiazole derivative that has garnered significant attention due to its diverse biological activities. This compound, with the molecular formula C10H10ClN3S, has been studied for its potential applications in antimicrobial, anticancer, and anticonvulsant therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Weight : 227.72 g/mol

- CAS Number : 13631-64-6

- Solubility : Soluble in water and organic solvents.

Thiazole derivatives like this compound interact with various biological targets, influencing several biochemical pathways. The compound's mechanism of action includes:

- Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in cellular processes, which may lead to their therapeutic effects.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown:

- Against Bacteria : It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Enterococcus spp., with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as vancomycin .

| Pathogen | MIC (µg/mL) | Comparison with Vancomycin |

|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | 2 | Comparable |

| Vancomycin-resistant S. aureus (VRSA) | 1 | Superior |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies indicate:

- Inhibition of Cancer Cell Proliferation : It demonstrates antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells . The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance its efficacy.

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties:

- Efficacy in Seizure Models : In animal models, it exhibited significant anticonvulsant effects, outperforming traditional medications like ethosuximide . The SAR analysis indicated that specific substituents on the thiazole ring are crucial for enhancing anticonvulsant activity.

Case Studies

Recent case studies have highlighted the clinical relevance of thiazole derivatives in treating resistant infections and cancer. For instance:

Q & A

Q. What are the standard synthetic protocols for 4-(N-Phenylamidino)thiazole hydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves condensation reactions between thiazole derivatives and phenylamidine precursors. For example, refluxing substituted benzaldehyde with a triazole derivative in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration, is a common approach . Optimization strategies include adjusting stoichiometric ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction duration. Catalytic additives like molecular sieves or microwave-assisted synthesis may improve yields.

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Purity is assessed via HPLC (≥95% threshold) and melting point analysis. Structural confirmation relies on -NMR to verify key proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, amidino NH signals at δ 9–10 ppm) and mass spectrometry (e.g., molecular ion peaks matching theoretical weights). For example, derivatives with molecular formulas like (MW 227.15 g/mol) are validated against PubChem data .

Q. What analytical techniques are critical for characterizing thiazole-based intermediates in this compound’s synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while IR spectroscopy identifies functional groups (e.g., C=N stretches at 1650–1700 cm). X-ray crystallography resolves crystal structures, and elemental analysis confirms C/H/N/S ratios. For hydrochloride salts, chloride content is quantified via argentometric titration .

Q. How are stability profiles of this compound assessed under varying storage conditions?

Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Hydrolytic stability in buffers (pH 1–9) and photostability under UV light are evaluated. Solid-state stability is tested using differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and stability of this compound in different solvents?

Density functional theory (DFT) calculates solvation energies and frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent interactions (e.g., ethanol vs. acetonitrile) to optimize solubility. PubChem’s in silico tools and retrosynthesis algorithms (e.g., Pistachio/Bkms_metabolic models) propose synthetic pathways .

Q. How can structural modifications enhance the biological activity of this compound while minimizing toxicity?

Rational drug design incorporates substituents like halogens (e.g., 4-chlorophenyl) or heterocycles (e.g., pyrimidine) to modulate receptor affinity. Toxicity is evaluated via in vitro assays (e.g., mitochondrial membrane potential in HEK-293 cells) and ADMET predictions (e.g., cytochrome P450 interactions). SAR studies correlate substituent electronegativity with activity .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Meta-analyses standardize assay conditions (e.g., cell lines, IC protocols) and apply statistical tools (e.g., ANOVA for inter-study variability). Orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) validate target specificity. Contradictions in 5HT1A receptor binding data, for instance, may arise from differences in radioligand selection .

Q. How are synthetic byproducts or degradation products identified and quantified during scale-up?

LC-MS/MS detects trace impurities (e.g., hydrolyzed amidino groups or dimerized thiazoles). Process analytical technology (PAT) tools, like inline FTIR, monitor reaction kinetics. For example, chloromethyl-thiazole intermediates (e.g., ) are tracked using retention time matching and fragmentation patterns .

Q. What strategies improve yield in multi-step syntheses involving sensitive thiazole intermediates?

Protecting groups (e.g., Boc for amines) prevent undesired side reactions. Low-temperature (−78°C) lithiation steps enhance regioselectivity. Flow chemistry reduces decomposition risks by minimizing intermediate exposure. For example, 2-aminothiazole intermediates are stabilized via Schlenk techniques under inert atmospheres .

Q. How do researchers validate the hydrochloride salt form’s impact on pharmacokinetic properties?

Comparative studies assess solubility (shake-flask method), dissolution rates (USP apparatus), and bioavailability in rodent models. Salt disproportionation risks are evaluated via pH-solubility profiling. XRPD confirms crystalline salt formation, while -NMR detects counterion interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.